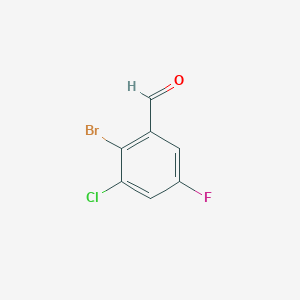

2-Bromo-3-chloro-5-fluorobenzaldehyde

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the benzaldehyde core structure serves as the parent compound with numbered positions indicating substituent locations. The molecular formula C₇H₃BrClFO reflects the presence of seven carbon atoms, three hydrogen atoms, and one each of bromine, chlorine, fluorine, and oxygen atoms. The systematic name precisely indicates the substitution pattern: bromine at position 2, chlorine at position 3, and fluorine at position 5 relative to the aldehyde functional group at position 1.

The molecular weight of this compound is calculated as 237.45 grams per mole, which aligns with similar trihalogenated benzaldehyde derivatives found in the literature. The InChI (International Chemical Identifier) representation provides a standardized method for describing the molecular structure, enabling precise identification across different chemical databases and research platforms. The canonical SMILES notation offers a linear representation of the molecular structure that facilitates computational analysis and database searching.

Comparative analysis with related halogenated benzaldehyde compounds reveals the systematic relationship between substitution patterns and molecular properties. The electron-withdrawing nature of all three halogen substituents significantly influences the electronic distribution within the aromatic ring, affecting both chemical reactivity and physical properties. This electronic environment distinguishes this compound from other isomeric arrangements of the same halogen atoms.

The compound's molecular geometry reflects the planar nature of the benzene ring with the aldehyde group adopting a coplanar configuration that maximizes conjugation with the aromatic system. The progressive size increase from fluorine to chlorine to bromine among the halogen substituents creates steric considerations that influence molecular conformation and intermolecular interactions.

X-ray Crystallographic Studies of Halogen-Substituted Benzaldehyde Derivatives

X-ray crystallographic analysis of halogenated benzaldehyde compounds provides crucial insights into solid-state molecular arrangements and intermolecular interactions. Studies on 2-bromo-5-fluorobenzaldehyde, a closely related structural analog, have revealed significant conformational preferences and packing arrangements that inform our understanding of similar trihalogenated systems. The crystallographic data indicates that halogenated benzaldehydes typically adopt conformations where the aldehyde oxygen atom is positioned trans to bulky halogen substituents, minimizing steric repulsion.

Crystallographic investigations demonstrate that the benzaldehyde oxygen atom preferentially adopts a trans configuration relative to bromine substituents, with torsional angles typically ranging from 170° to 175°. This conformational preference arises from both steric and electronic factors, where the trans arrangement minimizes unfavorable interactions while maintaining optimal orbital overlap for conjugation.

The crystal packing of halogenated benzaldehyde derivatives exhibits characteristic intermolecular halogen-halogen interactions that contribute to structural stability. Short halogen contacts, particularly between fluorine and bromine atoms, occur at distances significantly shorter than the sum of van der Waals radii, indicating attractive halogen bonding interactions. These interactions range from 3.18 to 3.37 Angstroms for fluorine-bromine contacts, demonstrating the importance of halogen bonding in determining crystal structure.

Offset face-to-face π-stacking interactions between aromatic rings represent another significant structural feature observed in halogenated benzaldehyde crystals. These interactions occur with centroid-centroid distances typically around 3.87 Angstroms, contributing to the overall crystal packing stability. The presence of electron-withdrawing halogen substituents enhances these π-stacking interactions by reducing electron density in the aromatic system.

| Structural Parameter | Typical Range | Reference Compound |

|---|---|---|

| Torsional Angle (O-C-C-halogen) | 170-175° | 2-Bromo-5-fluorobenzaldehyde |

| Br⋯F Contact Distance | 3.18-3.37 Å | Related halogenated aldehydes |

| π-Stacking Distance | 3.87 Å | Aromatic halogen derivatives |

Comparative Analysis of 2D/3D Molecular Conformations

The conformational analysis of this compound reveals distinct preferences that arise from the interplay between steric and electronic effects of the three halogen substituents. Two-dimensional structural representations provide initial insights into bond connectivity and substituent arrangements, while three-dimensional conformational analysis elucidates the spatial relationships that govern molecular behavior and reactivity patterns.

Computational studies using ab initio electronic structure calculations have predicted that the most stable conformer of halogenated benzaldehydes adopts a configuration where the aldehyde oxygen is positioned trans to the largest halogen substituent. For this compound, this principle suggests that the aldehyde group would preferentially orient itself trans to the bromine atom at position 2, minimizing steric hindrance while maintaining favorable electronic interactions.

The three-dimensional molecular geometry exhibits characteristic features of electron-deficient aromatic systems. The presence of three electron-withdrawing halogen substituents creates a significantly polarized aromatic ring with reduced electron density compared to unsubstituted benzaldehyde. This electronic environment influences both the planarity of the aromatic system and the orientation of the aldehyde functional group.

Conformational flexibility analysis indicates that rotation around the carbon-carbon bond connecting the aldehyde group to the aromatic ring encounters significant barriers due to conjugative interactions. The optimal conformation maximizes overlap between the carbonyl π-system and the aromatic π-electrons, despite the electron-withdrawing effects of the halogen substituents. This conjugation stabilizes the planar arrangement and influences the compound's chemical reactivity.

The spatial arrangement of halogen atoms creates distinct electrostatic potential surfaces that affect intermolecular interactions and crystal packing behavior. The progressive size increase from fluorine to chlorine to bromine generates asymmetric steric profiles that influence molecular recognition processes and binding affinities in synthetic applications.

Nuclear Magnetic Resonance Spectral Profiling and Substituent Effects

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of this compound through analysis of ¹H, ¹³C, and ¹⁹F nuclear environments. The unique substitution pattern creates distinctive chemical shift patterns and coupling phenomena that enable precise structural identification and conformational analysis. Each halogen substituent contributes specific electronic effects that manifest as characteristic spectroscopic signatures.

¹H Nuclear magnetic resonance analysis reveals the aromatic proton environments affected by the electron-withdrawing effects of the three halogen substituents. The aldehyde proton typically appears as a singlet around 10 parts per million, significantly deshielded due to the combined electron-withdrawing effects of the halogen atoms and the carbonyl group. Aromatic protons exhibit chemical shifts in the 7-8 parts per million region, with specific values dependent upon their proximity to individual halogen substituents.

The coupling patterns in ¹H nuclear magnetic resonance spectra reflect the substitution pattern and provide structural confirmation. Protons ortho to halogen substituents experience characteristic coupling constants that vary with the specific halogen identity. Fluorine coupling to adjacent protons typically produces doublets with coupling constants ranging from 7-12 Hertz, while coupling to more distant protons results in smaller coupling constants of 1-3 Hertz.

¹³C Nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and the effects of halogen substitution on carbon chemical shifts. The carbonyl carbon typically resonates around 190-200 parts per million, while aromatic carbons show chemical shifts influenced by the specific halogen substituents attached or adjacent to them. Carbons bearing halogen substituents exhibit characteristic downfield shifts, with the magnitude depending on the electronegativity and size of the halogen atom.

¹⁹F Nuclear magnetic resonance represents a particularly valuable probe for studying fluorine-containing compounds, offering high sensitivity and large chemical shift ranges. The fluorine atom in this compound experiences a unique electronic environment due to its position relative to the other halogen substituents and the electron-withdrawing aldehyde group. Typical chemical shifts for aromatic fluorine atoms range from -100 to -120 parts per million relative to trichlorofluoromethane.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Coupling Pattern |

|---|---|---|

| Aldehyde ¹H | 10.0-10.3 ppm | Singlet |

| Aromatic ¹H | 7.0-8.5 ppm | Multipets with halogen coupling |

| Carbonyl ¹³C | 190-200 ppm | Singlet |

| Aromatic ¹³C | 120-160 ppm | Variable based on substitution |

| ¹⁹F | -100 to -120 ppm | Coupling to adjacent protons |

The substituent effects in nuclear magnetic resonance spectra provide quantitative measures of electronic influence exerted by each halogen atom. Fluorine substitution typically produces the largest chemical shift changes due to its high electronegativity, while bromine and chlorine contribute progressively smaller but still significant effects. These substituent influences follow predictable patterns based on electronegativity and inductive effects, enabling structural assignments and conformational analysis.

Properties

IUPAC Name |

2-bromo-3-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(10)2-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULZZNRTLGUSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-5-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 3-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.

Oxidation: 2-Bromo-3-chloro-5-fluorobenzoic acid.

Reduction: 2-Bromo-3-chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

2-Bromo-3-chloro-5-fluorobenzaldehyde is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of electron-withdrawing substituents (bromine, chlorine, and fluorine) on the benzaldehyde ring. These substituents enhance the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack. The compound can also participate in redox reactions, where the aldehyde group undergoes oxidation or reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-3-chloro-5-fluorobenzaldehyde with analogous halogenated benzaldehydes and benzene derivatives, focusing on molecular features, physical properties, and applications:

Key Comparative Insights:

Substituent Position and Reactivity: The position of halogens significantly impacts electronic effects. For example, 5-Bromo-2-fluorobenzaldehyde (Br at position 5) is less sterically hindered than this compound, enabling different reaction pathways . The trifluoromethyl group in 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde enhances metabolic stability in pharmaceuticals compared to non-fluorinated analogs .

Functional Group Influence :

- The absence of an aldehyde group in 1-Bromo-3-chloro-5-fluorobenzene limits its use in condensation reactions but makes it suitable for Suzuki-Miyaura couplings .

- Hydroxyl-containing derivatives (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde ) exhibit hydrogen-bonding capabilities, useful in crystal engineering .

Safety and Handling :

- All halogenated benzaldehydes require precautions against thermal degradation (e.g., P210 warnings), but nitro-substituted variants (e.g., 4-Bromo-3-nitrobenzaldehyde ) may pose additional explosion risks .

Applications: Aldehyde-containing compounds are pivotal in synthesizing Schiff bases or heterocycles, whereas non-aldehydes (e.g., 1-Bromo-3-chloro-5-fluorobenzene) are leveraged in aryl halide reactivity .

Biological Activity

2-Bromo-3-chloro-5-fluorobenzaldehyde is an organobromine compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple halogen substituents, suggests it may interact with biological systems in significant ways. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves halogenation reactions on a benzaldehyde precursor. Various methods have been developed to achieve high yields and purity, often employing electrophilic aromatic substitution techniques.

Antimicrobial Properties

Research indicates that halogenated benzaldehydes, including this compound, exhibit antimicrobial activity. Studies have demonstrated that compounds with multiple halogens can disrupt microbial cell membranes or interfere with metabolic pathways.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound appears to exert its effects through apoptosis and cell cycle arrest mechanisms.

Case Studies

-

Study on Anticancer Activity :

A recent study focused on the anticancer properties of this compound against breast cancer cells. The findings indicated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspases. -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial viability, suggesting potential as a therapeutic agent in treating infections.

The biological activity of this compound is likely attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, including proteins and nucleic acids. This interaction may lead to disruptions in cellular processes such as replication and transcription.

Q & A

Q. What are the key considerations for synthesizing 2-Bromo-3-chloro-5-fluorobenzaldehyde while ensuring regioselectivity?

Halogenation of benzaldehyde derivatives requires careful control of directing groups and reaction conditions. For bromo and chloro substitutions, Friedel-Crafts or electrophilic aromatic substitution (EAS) can be employed. Fluorination often involves Balz-Schiemann or halogen-exchange reactions. To ensure regioselectivity:

- Use steric and electronic directing effects (e.g., meta-directing groups like aldehydes) to position halogens .

- Optimize temperature and catalysts (e.g., Lewis acids for EAS) to minimize byproducts .

- Validate intermediates via TLC or HPLC to confirm stepwise halogenation .

Q. How should researchers handle and store this compound to maintain stability?

- Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent degradation via hydrolysis or oxidation .

- Avoid exposure to moisture and light; use amber glassware for solutions .

- Monitor purity periodically using GC or LC-MS, especially after long-term storage .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : Use and NMR to distinguish halogen positions. Overlapping signals can be resolved via 2D NMR (e.g., COSY, HSQC) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s doublet) .

- IR : Aldehyde C=O stretches (~1700 cm) and halogen-C vibrations (~500–800 cm) validate functional groups .

- Contradictions : Cross-validate with X-ray crystallography (if crystalline) or computational simulations (DFT) .

Advanced Research Questions

Q. How does the substitution pattern influence the reactivity of this compound in cross-coupling reactions?

- The aldehyde group acts as an electron-withdrawing meta-director, while halogens (Br, Cl, F) affect electronic and steric profiles:

- Bromine: Facilitates Suzuki-Miyaura couplings due to moderate C-Br bond activation .

- Fluorine: Enhances electrophilicity but may reduce nucleophilic attack due to steric hindrance .

Q. What computational approaches predict the crystal structure and electronic properties of this compound?

- DFT Calculations : Simulate electrostatic potential maps to predict nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. Address disordered halogen positions via TWINABS for twinned data .

- Contradictions : If experimental (XRD) and computational bond lengths differ >0.05 Å, re-exclude thermal motion parameters or consider polymorphism .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Case Study : If cytotoxicity assays show variability:

- Replicate assays with standardized cell lines (e.g., HEK293 vs. HeLa) .

- Use dose-response curves (IC) and ANOVA to assess statistical significance .

- Perform SAR studies to isolate the impact of each halogen on bioactivity .

Methodological Focus

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (NAS) involving this compound?

- Temperature Control : Conduct reactions at –78°C to suppress elimination pathways .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Catalyst Screening : Test crown ethers or phase-transfer catalysts to enhance nucleophilicity .

Q. How is X-ray crystallography applied to confirm the structure of halogenated benzaldehydes?

- Data Collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) to resolve heavy atoms (Br, Cl) .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters. Validate via R < 5% and CCDC deposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.